

Brequinar and dipyridamole synergy ENT inhibition

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Compound Focus: Brequinar

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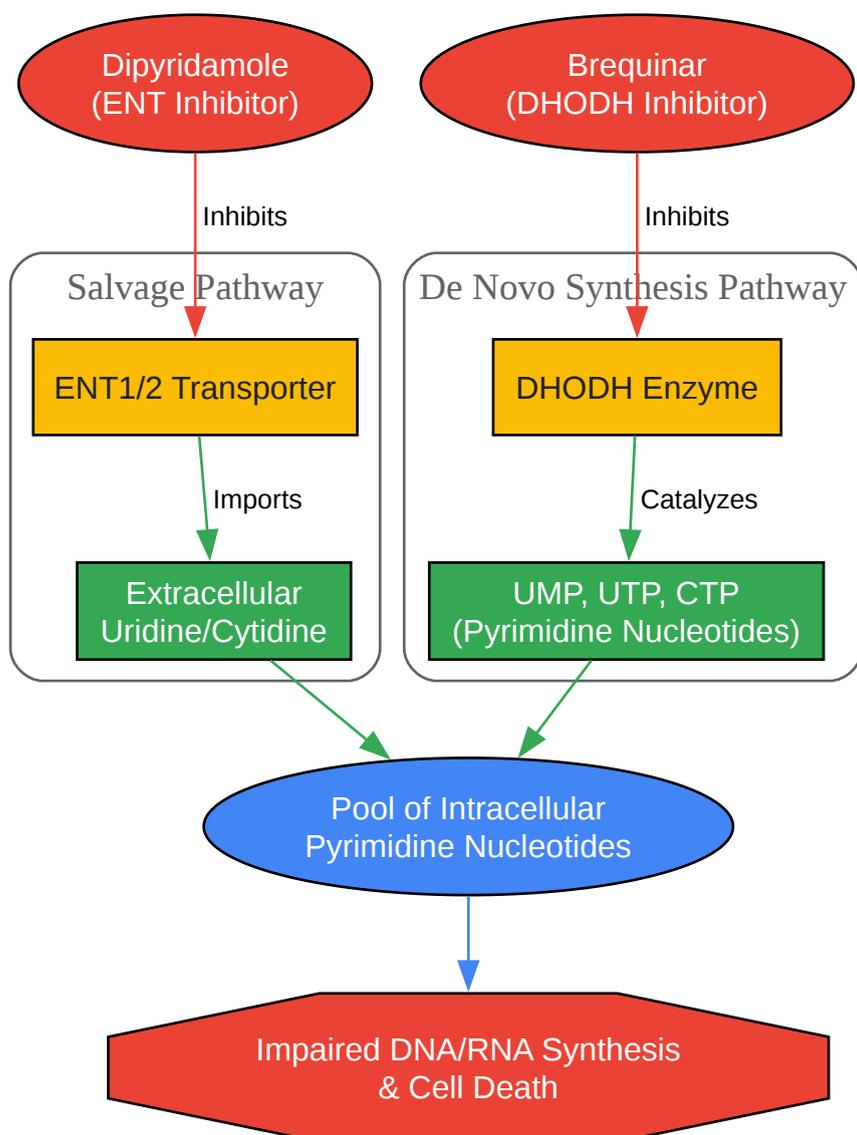
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Mechanistic Rationale and Application Notes

The synergistic effect of **brequinar** and dipyridamole arises from the **simultaneous inhibition of the de novo and salvage pathways** for pyrimidine biosynthesis [1] [2]. This dual blockade creates a critical nucleotide imbalance that proliferating cells, such as cancer cells, or host cells supporting viral replication, cannot overcome.

The diagram below illustrates this key mechanism and its cellular consequences.



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Key Application Notes

- **Oncology:** The combination is effective against various solid tumor cell lines, including colon (HCT-116, HT-29) and pancreatic (MIA PaCa-2) cancers, which are often reliant on *de novo* synthesis [1]. The strategy is particularly relevant for tumors with low expression of cytidine deaminase (CDA), making them more vulnerable to nucleotide pool disruption [3].
- **Antiviral Therapy:** This approach acts as a host-acting antiviral (HAA) against RNA viruses like SARS-CoV-2 (including Beta and Delta variants) [2]. By depleting the host cell's pyrimidine pools, it deprives the virus of nucleotides essential for replication.

- **Immuno-oncology Consideration:** While the combination is cytotoxic to cancer cells, it can also suppress T-cell activity [3]. For immuno-oncology applications, a newer approach is to use specific **ENT1 inhibitors** (e.g., EOS301984) to prevent adenosine-mediated suppression of T-cells and restore their anti-tumor function, potentially in combination with anti-PD-1 therapy [4] [5].

Summary of Quantitative Data

The tables below summarize key efficacy and pharmacokinetic data from recent studies.

Table 1: In Vitro Efficacy of Brequinar and Dipyridamole in Cancer Cell Lines [1]

Cell Line	Cancer Type	Brequinar IC ₅₀ (μM) MTT Assay	Brequinar IC ₅₀ (μM) CFA	Synergy with Dipyridamole
HCT-116	Colon	0.480 ± 0.14	0.218 ± 0.24	Yes, strong synergy
HT-29	Colon	>25	>25	Yes, synergy observed
MIA PaCa-2	Pancreatic	0.680 ± 0.25	0.590 ± 0.36	Yes, strong synergy

IC₅₀: Half-maximal inhibitory concentration; MTT: Metabolic activity assay (72h); CFA: Colony Formation Assay (long-term).

Table 2: Key Pharmacokinetic and Dosing Parameters [1] [2] [6]

Parameter	Brequinar	Dipyridamole
Primary Target	Dihydroorotate Dehydrogenase (DHODH)	Equilibrative Nucleoside Transporters (ENT1/2)
Mechanism	Inhibits <i>de novo</i> pyrimidine synthesis	Inhibits salvage of extracellular nucleosides
Plasma Protein Binding	High	High

Parameter	Brequinar	Dipyridamole
Reported Effective Concentrations (In Vitro)	Low nanomolar to low micromolar range [2]	0.1 - 25 μ M (synergy observed at low μ M range) [1]

Detailed Experimental Protocols

Protocol 1: In Vitro Synergy Assessment in Cancer Cells

This protocol is adapted from studies demonstrating synergy in colon and pancreatic cancer cell lines [1].

1. Cell Culture and Seeding

- Maintain cell lines (e.g., HCT-116, MIA PaCa-2) in appropriate media (e.g., DMEM + 10% FBS).
- For viability assays (MTT): Seed cells in 96-well plates at a density of 2,000-5,000 cells/well and allow to adhere overnight.
- For clonogenic assays (CFA): Seed cells in 6-well plates at a very low density (200-500 cells/well).

2. Compound Preparation and Treatment

- Prepare stock solutions: **Brequinar** (e.g., 10 mM in DMSO), Dipyridamole (e.g., 50 mM in DMSO).
- **Treatment Groups:**
 - Vehicle control (DMSO, typically $\leq 0.5\%$)
 - **Brequinar** alone (dose range: 0.001 - 25 μ M)
 - Dipyridamole alone (dose range: 0.1 - 50 μ M)
 - Combination of **Brequinar** and Dipyridamole.
- For synergy assessment, use a constant non-toxic dose of Dipyridamole (e.g., 1 μ M) with a titration of **Brequinar**.
- Treat cells for 72 hours (MTT) or continuously for 1-2 weeks (CFA, with medium changes every 3-4 days).

3. Data Collection and Analysis

- **MTT Assay:** After treatment, add MTT reagent (0.5 mg/mL), incubate for 2-4 hours, solubilize formazan crystals with DMSO or SDS buffer, and measure absorbance at 570 nm.
- **Clonogenic Assay:** After incubation, fix colonies with methanol or acetic acid, stain with crystal violet (0.5% w/v), and count colonies (>50 cells).

- **Data Analysis:** Calculate % cell viability relative to vehicle control. Use software like CompuSyn to calculate Combination Index (CI) values to formally demonstrate synergy (CI < 1 indicates synergy).

Protocol 2: In Vitro Antiviral Efficacy Assay

This protocol is used to evaluate the combination against SARS-CoV-2 [2].

1. Cell and Virus Culture

- Use A549/ACE2 cells (human lung cells engineered to express ACE2 receptor) maintained in DMEM with 10% FBS.
- Use SARS-CoV-2 strains (e.g., prototype, Variants of Concern) in a BSL-3 facility.

2. Compound Treatment and Infection

- Pre-treat cells with compounds for 1-2 hours before infection.
- **Treatment Groups:** Vehicle, **Brequinar** alone, Dipyridamole alone, Combination.
- Infect cells with SARS-CoV-2 at a low MOI (e.g., 0.01-0.05) for 1 hour, then replace with fresh medium containing the compounds.

3. Data Collection and Analysis

- **Viral Titer Measurement:** At 24-48 hours post-infection, collect supernatant. Quantify viral titer using plaque assay or TCID₅₀ on Vero E6 cells.
- **Cell Viability:** Perform in parallel using an MTT assay to ensure antiviral effects are not due to cytotoxicity.
- **Analysis:** Calculate % viral inhibition relative to infected vehicle control. A significant enhancement of inhibition in the combination group indicates synergy.

Critical Considerations for Experimental Design

- **Cytostatic vs. Cytotoxic Effects:** **Brequinar** alone is often cytostatic, causing S-phase arrest. The combination with dipyridamole induces cytotoxic effects. Assays like CFA or apoptosis detection (e.g., caspase activation) are necessary to capture this critical difference [1].
- **Rescue Experiments:** To confirm on-target mechanism, perform rescue experiments by adding exogenous uridine (e.g., 50 µM) or cytidine to the culture medium. Reversal of the combination's cytotoxic/antiviral effect confirms the pyrimidine depletion mechanism [1] [3].
- **Serum Considerations:** Plasma nucleoside levels and enzyme activities (e.g., CDA in human serum) can significantly impact results. The cytidine/uridine ratio is higher in fetal bovine serum than in

human serum, which can influence the efficacy of the combination and should be considered when translating findings [3].

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